Compound Description: Pexidartinib is a potent and selective small-molecule kinase inhibitor, primarily targeting CSF1R, KIT, and FLT3, with therapeutic applications in oncology. []
Imatinib
Compound Description: Imatinib is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML). It functions by binding to the active site of the BCR-ABL tyrosine kinase, inhibiting its activity. []
Relevance: Imatinib shares a significant structural similarity with N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine, specifically the presence of a pyrimidine ring substituted with a 4-pyridin-3-yl group. This pyrimidine-pyridine motif is a crucial pharmacophore in both compounds. The variation lies in the substituents attached to these core structures; Imatinib features an aniline moiety and a benzamide group, whereas the target compound includes a 2-methylphenoxy group and a trifluoromethyl group. []
AMG 487
Relevance: AMG 487 and N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine both belong to a class of compounds featuring a pyrimidine ring linked to a pyridine ring. Despite this shared motif, their overall structures differ; AMG 487 includes a pyrido[2,3-d]pyrimidine scaffold and a trifluoromethoxyphenyl acetamide group, contrasting with the 2-methylphenoxy and trifluoromethyl substitutions in the target compound. []
Compound Description: This compound is a derivative of Imatinib, specifically designed as a potential therapeutic agent for undifferentiated thyroid carcinoma. []
Relevance: This compound shares the core pyrimidine-pyridine motif with N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine. Both compounds have a pyrimidine ring linked to a pyridine ring through a nitrogen atom. Furthermore, the presence of a benzamide group in both structures highlights their shared chemical space. The distinction lies in the substitutions on the pyrimidine and benzene rings. The target compound has a trifluoromethyl group on the pyrimidine ring and a 2-methylphenoxy group on the pyridine ring, while this compound features a 4-methylpiperazin-1-ylmethyl group on the benzamide ring. []
Compound Description: NPPA is a synthesized compound proposed as a potential template for developing novel drugs against Chronic Myeloid Leukemia (CML). It exhibits promising interactions with the active site of a key kinase enzyme involved in CML progression. [, ]
Relevance: NPPA and N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine belong to a chemical class characterized by a pyrimidine ring directly linked to an amino (-NH-) substituted phenyl ring. This structural motif is central to their potential biological activity. Both compounds also feature a pyridine ring, though connected differently to the central scaffold. The key distinction lies in the substituents. NPPA has a methyl and a nitro group on the phenyl ring and a pyridine ring directly attached to the pyrimidine, while the target compound features a trifluoromethyl group on the pyrimidine and a 2-methylphenoxy-substituted pyridine ring linked via a methylene bridge. [, ]
Compound Description: This compound is a potent and selective inhibitor of protein kinases, particularly tyrosine kinases. It has been investigated for its potential in treating various cancers, particularly those associated with dysregulated kinase activity. [, , , , , , ]
Relevance: This compound and N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine share the central pyrimidine-amine-phenyl motif, often encountered in kinase inhibitors. The presence of a trifluoromethyl group in both structures further strengthens their relationship. The variation arises from the substituents on the phenyl ring and the presence of an imidazole ring directly attached to the central phenyl ring in this compound, while the target compound incorporates a 2-methylphenoxy-substituted pyridine ring linked through a methylene bridge. [, , , , , , ]
Compound Description: This compound is a pyrimidine derivative investigated for its potential therapeutic applications. While its specific biological target and mechanism of action are not explicitly mentioned in the provided abstract, its structural features, including the pyrimidine ring and pyridine ring, suggest it might possess activities related to kinase inhibition or modulation of other enzymatic pathways. []
Relevance: This compound shares the common pyrimidine-amine-phenyl motif with N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine. The presence of a pyridine ring, although with different substitution patterns and linkages, further highlights their structural similarity. The key distinction lies in the presence of a urea linkage and a chiral butyl chain linked to the pyridine ring in this compound, contrasting with the 2-methylphenoxy and trifluoromethyl substitutions in the target compound. []
Racemic N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine and its enantiomers
Compound Description: This compound, along with its (R)-enantiomer and (S)-enantiomer, were synthesized and structurally characterized. [, ]
Relevance: The core structure, despite lacking a pyridine ring, exhibits similarity to N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine through the shared pyrimidine ring with a substituted amine at the 2-position. This shared feature suggests potential overlap in their chemical space and possible similarities in their binding interactions with biological targets. [, ]
Compound Description: U7 is a synthesized compound exhibiting broad-spectrum insecticidal and fungicidal activities, potentially targeting acetylcholinesterase (AChE). []
Relevance: U7 and N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine share a common structural feature: a pyrimidine ring substituted with an amine group at the 4-position. This shared motif suggests a possible overlap in their chemical space and potential interaction with similar biological targets, although their overall structures and activities differ significantly. []
Compound Description: This compound features a pyrimidine ring linked to a piperidine ring through an amino group, with a trifluoromethyl substituent on the pyrimidine and a 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl group attached to the piperidine. []
Relevance: The compound, despite the absence of a pyridine ring, shares a significant structural resemblance with N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine due to the presence of a trifluoromethyl-substituted pyrimidine ring linked to a substituted amine. This shared feature indicates potential similarities in their chemical properties and possible interactions with biological targets. []
Compound Description: This refers to a series of compounds with a core structure of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, featuring diverse aryl or heteroaryl substituents at the 2- and/or 6-position of the pyrimidine ring. []
Compound Description: Compound 37d is a potent cyclin-dependent kinase (CDK) inhibitor, targeting CDKs 1, 2, 4, 8, and 9. It exhibits antitumor activity in preclinical models of hematologic malignancies. []
Relevance: While lacking a pyridine ring, compound 37d and N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine share a key structural feature: a pyrimidine ring substituted with an amine group at the 2-position. This commonality suggests potential overlap in their chemical space and hints at possible interactions with similar biological targets, albeit with different selectivity profiles. []
Compound Description: [11C]R121920 is a radiolabeled compound developed for positron emission tomography (PET) imaging of CRF1 receptors. []
Relevance: [11C]R121920, while lacking the specific 2-methylphenoxy substitution, exhibits a strong structural resemblance to N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine by featuring a pyrimidine ring directly linked to a substituted amine. This structural similarity, despite differences in other substituents and the presence of a pyrazolo[1,5-a]pyrimidine system in [11C]R121920, suggests potential overlap in their chemical space and possible interactions with similar biological targets, although their specific activities and applications may differ. []
Compound Description: This series of compounds, featuring a (E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl acrylamide moiety attached to a pyrimidine ring, is investigated for its anticancer activity. []
Relevance: These compounds share a close structural resemblance with N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine, particularly the presence of a pyrimidine ring linked to a 3-substituted phenyl ring through an amino group at the 2-position of the pyrimidine. This shared motif, crucial for potential kinase inhibition, highlights their relationship. The variations lie in the substitutions on the phenyl and pyrimidine rings and the presence of an acrylamide linker in this series, compared to the 2-methylphenoxy and trifluoromethyl groups in the target compound. []
Compound Description: 7n is a potent and orally available Glycine transporter 1 (GlyT1) inhibitor. []
Relevance: 7n, despite lacking the pyrimidine ring, shares a notable structural similarity with N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine due to the presence of a pyridine ring substituted with a [4-(trifluoromethoxy)phenyl]methyl group at the 4-position. This shared motif suggests potential overlap in their chemical space and possible interactions with similar biological targets, although their specific activities and applications may differ. []
Compound Description: This compound is a pyrimidine derivative containing a thiazole ring. Its biological activity is not specified in the provided context. []
Relevance: This compound, while lacking a pyridine ring, bears a notable structural resemblance to N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine due to the common pyrimidine ring with a substituted amine at the 2-position. This shared structural feature suggests potential similarities in their chemical space and possible interactions with similar biological targets, although their specific activities may differ. []
Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. []
Relevance: Although lacking a distinct pyridine ring directly attached to the pyrimidine ring, this compound shares a noteworthy structural similarity with N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine through the presence of a pyrimidine ring as a central scaffold. This structural feature hints at potential overlap in their chemical space and possible interactions with similar biological targets, although their overall structures and activities may differ significantly. []
Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor designed for topical ocular delivery to treat neovascular age-related macular degeneration. []
Relevance: Acrizanib, while lacking a pyridine ring, shares a significant structural similarity with N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine due to the presence of a trifluoromethyl group and a pyrimidine ring. This shared motif suggests a possible overlap in their chemical space and potential interaction with similar biological targets. []
Compound Description: These compounds were designed and synthesized as potential herbicides. []
Relevance: These compounds, despite the absence of a pyridine ring, bear a notable structural resemblance to N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine due to the shared presence of a trifluoromethyl-substituted pyrimidine ring. This common feature suggests a potential overlap in their chemical space and possible interactions with similar biological targets, although their specific activities and applications may differ. []
Compound Description: This compound incorporates a triazole ring linked to a pyrimidine, further substituted with a methoxyphenyl group. []
Relevance: Although lacking a pyridine ring, this compound exhibits structural similarity with N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine through the shared pyrimidine ring with a substituted amine at the 2-position. This commonality suggests a potential overlap in their chemical space and possible interactions with similar biological targets, although their overall structures and activities may differ. []
2-(3,5-Bis-trifluoromethyl-phenyl)-N-[6-(1,1-dioxo-1λ6-thiomorpholin-4-yl)-4-(2-methyl or 4-fluoro-2-methyl substituted)phenyl-pyridin-3-yl]-N-methyl-isobutyramide
Compound Description: This compound features a thiomorpholine dioxide ring linked to a pyridine ring, further substituted with a bis-trifluoromethyl phenyl group and an isobutyramide moiety. [, ]
Relevance: This compound shares a notable structural similarity with N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine due to the presence of a pyridine ring, a trifluoromethyl group, and an amide linkage. This shared motif suggests potential overlap in their chemical space and possible interactions with similar biological targets, although their specific activities and applications may differ. [, ]
Compound Description: This compound contains a urea linkage connecting a bis(trifluoromethyl)phenyl group to a pyrimidine ring, further substituted with a pyridin-3-yl group. []
Compound Description: This compound is a potent inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR). It holds promise for treating cancer, especially non-small cell lung cancer (NSCLC), including brain metastases. []
Compound Description: This refers to a series of synthesized compounds containing a pyrimidine ring with both (pyridin-3-ylmethyl)thio and phenylamino substituents, evaluated for their antifungal activity. []
Relevance: Despite the structural differences, these compounds share a noteworthy characteristic with N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine: the presence of both a pyrimidine and a pyridine ring in their structures. This shared feature suggests a potential overlap in their chemical space and possible interactions with similar biological targets, although their specific activities and applications may differ significantly. []
Substituted Pyrrolo[3,4-b]pyridine-4,5-diones
Compound Description: This group of compounds, characterized by a pyrrolo[3,4-b]pyridine-4,5-dione core, was synthesized using a novel one-pot method. []
Relevance: Though structurally distinct, these compounds and N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine both feature a pyridine ring as a key structural element. This shared feature indicates a potential overlap in their chemical space and possible interactions with similar biological targets, although their specific activities and applications may differ significantly. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.